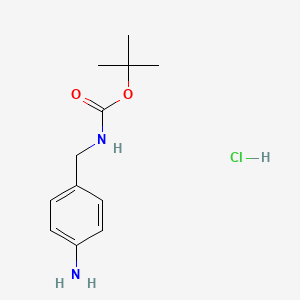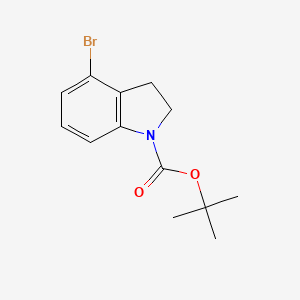
3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt: is a synthetic steroid derivative. It is a sulfate ester of 3β-Hydroxy-5α-pregnan-20-one, a compound that belongs to the class of neurosteroids. These compounds are known for their role in modulating neuronal excitability through interaction with neurotransmitter receptors. The pyridine salt form enhances its solubility and stability, making it suitable for various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt typically involves the following steps:
Starting Material: The synthesis begins with 3β-Hydroxy-5α-pregnan-20-one.
Sulfation: The hydroxyl group at the 3β position is sulfated using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex.
Formation of Pyridine Salt: The sulfated product is then reacted with pyridine to form the pyridine salt.
Industrial Production Methods:
the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the product through rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the ketone group, converting it to a secondary alcohol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidation of the hydroxyl group leads to the formation of a ketone.
Reduction: Reduction of the ketone group results in the formation of a secondary alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry for the quantification and identification of similar compounds.
Biology:
Neurosteroid Research: Investigated for its role in modulating neurotransmitter receptors and its potential effects on neuronal excitability.
Medicine:
Pharmacological Studies: Studied for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.
Industry:
Pharmaceutical Development: Utilized in the development of new drugs targeting neurological pathways.
Mécanisme D'action
The mechanism of action of 3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt involves its interaction with neurotransmitter receptors, particularly the γ-aminobutyric acid (GABA) receptor. It acts as an antagonist, inhibiting the activity of GABAergic neurons. This modulation of neuronal activity can influence various physiological and pathological processes, making it a compound of interest in neuropharmacology .
Comparaison Avec Des Composés Similaires
3α-Hydroxy-5β-pregnan-20-one: Another neurosteroid with similar structural features but different stereochemistry.
5α-Pregnan-3α-ol-20-one: Known for its potent effects on GABA receptors.
Pregnenolone Sulfate: A sulfate ester of pregnenolone, also involved in modulating neurotransmitter receptors .
Uniqueness:
3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt is unique due to its specific structural configuration and the presence of the sulfate and pyridine groups. These modifications enhance its solubility, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
124107-38-6 |
|---|---|
Formule moléculaire |
C26H39NO5S |
Poids moléculaire |
477.66 |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |
InChI |
InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16-,17+,18-,19-,20-,21+;/m0./s1 |
Clé InChI |
MRONXFCVCNETJP-AWZBIKFLSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)







![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)
